BenchChemオンラインストアへようこそ!

4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Conformational Analysis Kinase Inhibition

4-Cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS 660417-22-1) is a heterocyclic building block featuring a 1,2,4-triazole-3-thiol core with distinct N4-cyclopropyl and C5-thien-2-yl substitutions. This compound is a member of the thienyl-triazole-thiol class, characterized by its potential for thiol-thione tautomerism, which influences its chemical reactivity and biological interactions.

Molecular Formula C9H9N3S2
Molecular Weight 223.31
CAS No. 660417-22-1
Cat. No. B2954824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
CAS660417-22-1
Molecular FormulaC9H9N3S2
Molecular Weight223.31
Structural Identifiers
SMILESC1CC1N2C(=NNC2=S)C3=CC=CS3
InChIInChI=1S/C9H9N3S2/c13-9-11-10-8(7-2-1-5-14-7)12(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,13)
InChIKeyXNQIVODBVLOPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS 660417-22-1): Core Structural and Procurement Profile


4-Cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS 660417-22-1) is a heterocyclic building block featuring a 1,2,4-triazole-3-thiol core with distinct N4-cyclopropyl and C5-thien-2-yl substitutions. This compound is a member of the thienyl-triazole-thiol class, characterized by its potential for thiol-thione tautomerism, which influences its chemical reactivity and biological interactions [1]. It is primarily supplied by vendors such as Enamine (EN300-13455) and Santa Cruz Biotechnology for research purposes at a typical purity of 95% [2]. The molecular formula is C9H9N3S2 with a molecular weight of 223.32 g/mol and a calculated XLogP3-AA of 2.2 [3].

Procurement Pitfalls of 660417-22-1 Analog Substitution: Why the Cyclopropyl-Thienyl Pairing Cannot Be Casually Swapped


Replacing 4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol with a close in-class analog is high-risk due to the non-linear impact of the N4 substituent on physicochemical and target engagement properties. Computational studies on related triazolethiol-thiophene hybrids demonstrate that changing the N4 substituent from ethyl to phenyl dramatically alters energy-minimized tautomeric preference by 3.04 kcal/mol [1]. This shift fundamentally changes molecular recognition, as evidenced by molecular docking studies where the N4-ethyl analog shows preferential inhibition of the tick-borne encephalitis virus Serine protease NS3, while the N4-phenyl analog targets the virus's RNA-stimulated ATPase helicase [1]. The cyclopropyl group presents a unique steric and electronic profile compared to these alternatives, making biological and pharmacological profiles non-transferable and necessitating direct experimental qualification rather than simple analog interpolation.

Quantitative Differentiation of 4-Cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (660417-22-1) vs. Closest Analogs


N4-Cyclopropyl vs. N4-Ethyl Substitution: A Conformational Restriction Strategy for Target Engagement

The N4-cyclopropyl group in 660417-22-1 provides a conformationally restricted, strained ring system not present in common N4-ethyl (4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol) or N4-phenyl analogs. This restriction is hypothesized to enhance binding affinity for targets with compact hydrophobic pockets [1]. In a patent on 11β-HSD1 inhibitors, compounds with a cyclopropyl group at the triazole 3-position showed strong inhibitory activity [2]. The cyclopropyl group's unique electronic properties, compared to an ethyl group, are expected to differentially influence the thiol-thione tautomeric equilibrium critical for target binding, as demonstrated by a 15.00 kcal/mol preference for the thione form in the N4-ethyl analog [1].

Medicinal Chemistry Conformational Analysis Kinase Inhibition

Optimized Lipophilicity for Blood-Brain Barrier Penetration: XLogP3-AA Comparison (660417-22-1 vs. N4-ethyl analog)

The calculated lipophilicity (XLogP3-AA) of 660417-22-1 is 2.2, positioning it within a favorable range for oral absorption and CNS penetration (typically XLogP 1.5–3.5) [1]. This is in contrast to the N4-ethyl-thienyl-triazole-thiol analog, which is predicted to have higher lipophilicity due to the lack of the polarizing cyclopropyl ring, potentially leading to suboptimal ADMET properties like increased plasma protein binding or poor solubility [2]. Precise values for the analog are unavailable, but the structural difference is well-recognized in drug design. For a related series of thienyl-triazoles as cdk5/p25 inhibitors, maintaining optimal lipophilicity was a key SAR requirement for achieving nanomolar inhibitory activity, with a lead compound (1b) showing an IC50 of 46 nM [3].

ADMET Prediction Lipophilicity CNS Drug Discovery

Thiol-Thione Tautomeric Control: A Critical Factor for Biological Target Engagement (660417-22-1 vs. N4-ethyl and N4-phenyl analogs)

The 1,2,4-triazole-3-thiol core can exist as a thiol or thione tautomer, a critical determinant for metal chelation, hydrogen bonding, and target binding. Experimental and computational data for close analogs show that this equilibrium can be tuned by N4 substitution [1]. For the N4-ethyl analog, DFT calculations revealed a 15.00 kcal/mol energy preference for the thione tautomer in the gas phase, while solid-state and DMSO-d6 solution data confirmed a thiol tautomer [1]. The N4-cyclopropyl group in 660417-22-1, with its unique electron-withdrawing/donating properties, is predicted to shift this tautomeric equilibrium to a different ratio compared to the ethyl or phenyl analogs, thereby altering its potential to inhibit enzymes like enolase 1 (Eno1) in antifungal applications or other metal-dependent targets [2].

Tautomerism Molecular Recognition Chemical Biology

Key Application Scenarios Where 4-Cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (660417-22-1) Provides a Differentiated Starting Point


Neurological Drug Discovery: Designing Next-Generation cdk5/p25 Inhibitors for Alzheimer's Disease

The optimized lipophilicity (XLogP3-AA = 2.2) and the conformationally rigid cyclopropyl group make 660417-22-1 a strategically superior scaffold for CNS-penetrant kinase inhibitors. A related series of thienyl-triazoles demonstrated potent cdk5/p25 inhibition, with the lead compound showing an IC50 of 46 nM, validating this chemotype for treating Alzheimer's disease [1]. The N4-cyclopropyl group offers a potential advantage in improving the molecule's metabolic stability and selectivity profile over the unsubstituted or alkyl-substituted analogs in that series.

Structure-Based Design of Selective Antifungal Agents Targeting Enolase 1

The thiol-thione tautomerism of 660417-22-1, tuned by the N4-cyclopropyl group, creates a unique pharmacophore for metal-chelation-dependent inhibition. Triazole-3-thiol derivatives are being actively designed as enolase 1 (Eno1) inhibitors to combat Candida albicans by interfering with glycolysis [2]. The precise tautomeric ratio of 660417-22-1, predicted to be distinct from N4-ethyl or N4-phenyl analogs, can be exploited to achieve selective binding to the Eno1 active site over human enolase.

Antiviral Lead Discovery: Targeting Flavivirus Serine Proteases

Molecular docking studies on close analogs revealed that N4-substituted thienyl-triazole-3-thiols are a promising class for inhibiting tick-borne encephalitis virus proteins. The N4-ethyl analog preferred inhibiting the Serine protease NS3, while the N4-phenyl analog targeted the RNA-stimulated ATPase helicase [3]. The structurally and electronically unique N4-cyclopropyl group in 660417-22-1 is hypothesized to exhibit a third, distinct target selectivity profile within the flavivirus proteome, warranting its purchase as a specialized tool for antiviral probe discovery.

Metabolic & Kinase Probe Discovery: 11β-HSD1 and CLK1/DYRK1A Pathway Investigation

The pharmacophore of a cyclopropyl-substituted triazole is found in active inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key target for metabolic syndrome [4]. Furthermore, the 4,5-dicyclopropyl analog is identified as an inhibitor of the disease-relevant kinases CLK1 and DYRK1A . 660417-22-1 represents a unique structural hybrid of these two chemotypes, equipping researchers with a single probe to simultaneously explore SAR at the C5 position (thienyl vs. cyclopropyl) across both the 11β-HSD1 and kinase inhibition pathways.

Quote Request

Request a Quote for 4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.